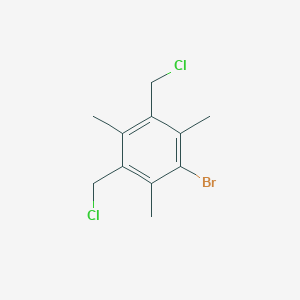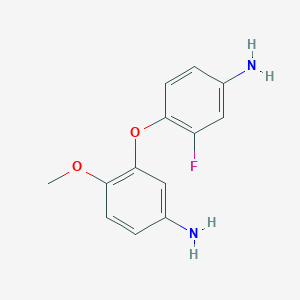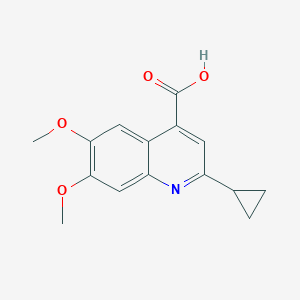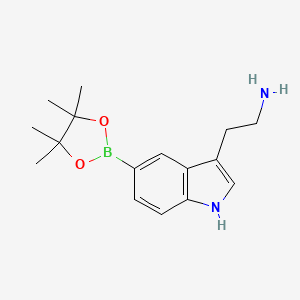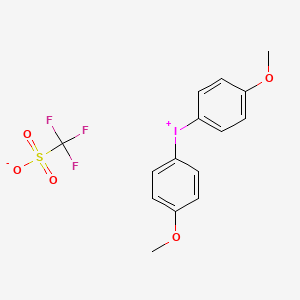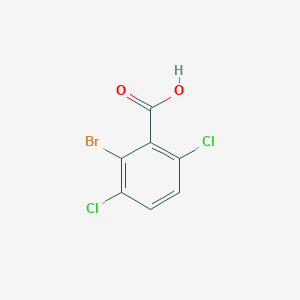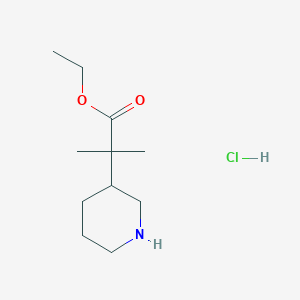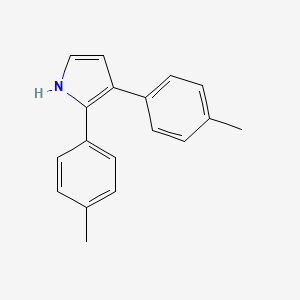
2,3-Di-p-tolylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Di-p-tolylpyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-p-tolylpyrrole typically involves the reaction of p-tolylamine with a suitable dicarbonyl compound under acidic or basic conditions. One common method is the Paal-Knorr synthesis, where p-tolylamine reacts with 2,5-hexanedione in the presence of an acid catalyst to form the desired pyrrole derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-p-tolylpyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium dichromate or hydrogen peroxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Functionalized pyrrole derivatives with various substituents.
Scientific Research Applications
2,3-Di-p-tolylpyrrole has found applications in several scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Di-p-tolylpyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.
Comparison with Similar Compounds
Pyrrole: The parent compound with a simpler structure.
2,5-Di-p-tolylpyrrole: Another derivative with p-tolyl groups at different positions.
3,4-Di-p-tolylpyrrole: A derivative with p-tolyl groups at the 3 and 4 positions.
Uniqueness: 2,3-Di-p-tolylpyrrole is unique due to the specific positioning of the p-tolyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to other pyrrole derivatives.
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
2,3-bis(4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C18H17N/c1-13-3-7-15(8-4-13)17-11-12-19-18(17)16-9-5-14(2)6-10-16/h3-12,19H,1-2H3 |
InChI Key |
UAEUNFADBINZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


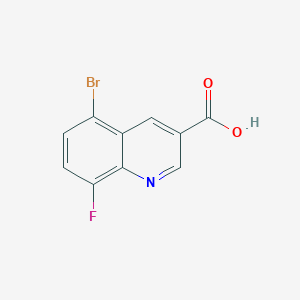
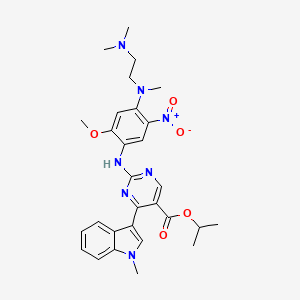
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)

